molecular formula C22H25N5O2 B611681 2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one CAS No. 1430218-51-1

2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one

Cat. No. B611681
M. Wt: 391.48
InChI Key: RCSLGYIVHUXZCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The bicyclo[2.2.1]heptanyl group would introduce strain into the molecule, which could have interesting effects on its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of an amino group might make the compound a base, and the ether group could make the compound somewhat polar .

Scientific Research Applications

Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Derivatives

Research by Iwamura et al. (1985) explored the activities of cytokinin agonistic and antagonistic derivatives, including 2-(Methylthio)pyrido[2,3-d]pyrimidines with various substituents. These compounds showed activities depending on the structure and position of the benzene substituents, leading to insights into receptor topology and aiding in the design of novel agonists and antagonists (Iwamura et al., 1985).

Synthesis of Rare Pyrido[1,2-a]pyrimidin-2-ones and Related Nitrogen-rich Bicyclic Scaffolds

Alanine et al. (2016) developed a strategy for the concise synthesis of pyrido[1,2-a]pyrimidin-2-ones, which are associated with a range of biological properties. The research facilitated the creation of novel bicyclic systems with higher nitrogen contents, contributing to the drug discovery process (Alanine et al., 2016).

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications

A review by Jubete et al. (2019) covered the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones. They highlighted the potential of these compounds in medicinal chemistry due to their similarity to nitrogen bases in DNA and RNA (Jubete et al., 2019).

EGFR Kinase Inhibition and Synthesis of Pyrido[2,3‐d]pyrimidin‐7(8H)‐ones

Boros et al. (2004) investigated the synthesis and EGFR kinase inhibition activity of pyrido[2,3‐d]pyrimidin‐7(8H)‐ones, contributing to the development of new inhibitors with potential applications in cancer treatment (Boros et al., 2004).

Novel Pyrazolo[3,4-d]pyrimidine-based Inhibitors of Staphlococcus aureus DNA Polymerase III

Ali et al. (2003) synthesized 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones as novel inhibitors of DNA polymerase III in Staphlococcus aureus, representing a new class of antimicrobials against Gram-positive bacteria (Ali et al., 2003).

Design and Synthesis of Novel Antibacterial Agents with Inhibitory Activity Against DNA Polymerase III

A study by Ali et al. (2001) found that 4-substituted 2-amino-6-(anilino)pyrimidines are selective inhibitors of DNA polymerase III, highlighting their potential as antibacterial agents (Ali et al., 2001).

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether the compound has any bioactive properties .

properties

IUPAC Name

2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLGYIVHUXZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 89510076

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 3
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 5
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 6
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one

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